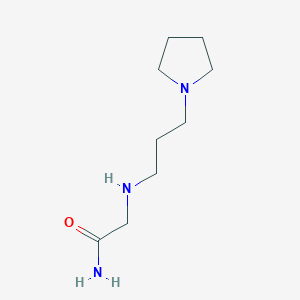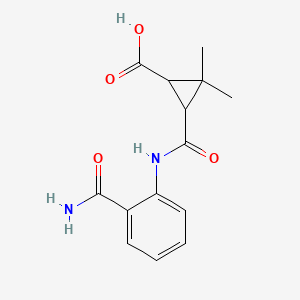
2-(3-Pyrrolidin-1-ylpropylamino)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Pyrrolidin-1-ylpropylamino)acetamide, also known as PPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PPA is a derivative of proline and has been shown to exhibit neuroprotective and anti-inflammatory properties. In
Mechanism of Action
The exact mechanism of action of 2-(3-Pyrrolidin-1-ylpropylamino)acetamide is not fully understood. However, it has been shown to modulate the activity of several important signaling pathways in the brain, including the cholinergic and glutamatergic pathways. 2-(3-Pyrrolidin-1-ylpropylamino)acetamide has also been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
2-(3-Pyrrolidin-1-ylpropylamino)acetamide has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of several important neurotransmitters in the brain, including acetylcholine and dopamine. 2-(3-Pyrrolidin-1-ylpropylamino)acetamide has also been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective properties.
Advantages and Limitations for Lab Experiments
2-(3-Pyrrolidin-1-ylpropylamino)acetamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to be stable under a wide range of conditions. However, 2-(3-Pyrrolidin-1-ylpropylamino)acetamide has some limitations as well. It has been shown to have low solubility in water, which may limit its use in certain experiments. Additionally, 2-(3-Pyrrolidin-1-ylpropylamino)acetamide has not been extensively studied in vivo, and more research is needed to fully understand its potential therapeutic applications.
Future Directions
There are several future directions for research on 2-(3-Pyrrolidin-1-ylpropylamino)acetamide. One area of interest is the development of more efficient synthesis methods for 2-(3-Pyrrolidin-1-ylpropylamino)acetamide, which could help to reduce the cost and increase the availability of this compound for research purposes. Additionally, more research is needed to fully understand the mechanism of action of 2-(3-Pyrrolidin-1-ylpropylamino)acetamide and its potential therapeutic applications. Finally, more in vivo studies are needed to determine the safety and efficacy of 2-(3-Pyrrolidin-1-ylpropylamino)acetamide in animal models and humans.
Synthesis Methods
2-(3-Pyrrolidin-1-ylpropylamino)acetamide can be synthesized through a multi-step process starting with the reaction of L-proline with acrylonitrile to form N-(3-cyanopropyl)-L-proline. The resulting compound is then reduced to N-(3-aminopropyl)-L-proline, which is further reacted with acetic anhydride to form 2-(3-Pyrrolidin-1-ylpropylamino)acetamide. The final product is obtained through a purification process using chromatography techniques.
Scientific Research Applications
2-(3-Pyrrolidin-1-ylpropylamino)acetamide has been studied extensively for its potential therapeutic applications. It has been shown to exhibit neuroprotective properties and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. 2-(3-Pyrrolidin-1-ylpropylamino)acetamide has also been studied for its anti-inflammatory properties and has been shown to have potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
properties
IUPAC Name |
2-(3-pyrrolidin-1-ylpropylamino)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O/c10-9(13)8-11-4-3-7-12-5-1-2-6-12/h11H,1-8H2,(H2,10,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHDWERXFBZKARQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCNCC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Pyrrolidin-1-ylpropylamino)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-[1-(2-bicyclo[2.2.1]heptanyl)ethylcarbamoyl]thiophen-2-yl]furan-2-carboxamide](/img/structure/B7561490.png)

![2-[(4-chlorophenyl)methyl-methylamino]-N-(3-methyl-1,2-oxazol-5-yl)propanamide](/img/structure/B7561510.png)
![N-[(4-carbamoylphenyl)methyl]-1,2-dihydroacenaphthylene-5-carboxamide](/img/structure/B7561527.png)

![3-Butyl-1-({1-[(4-methoxyphenyl)methyl]piperidin-4-yl}methyl)urea](/img/structure/B7561535.png)

![Methyl 4-[(3-chloro-2-fluorophenyl)methyl]piperazine-1-carboxylate](/img/structure/B7561554.png)
![5-(4-methoxyphenyl)-N-[2-(4-methylpiperazin-1-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7561556.png)


![N-cyclohexyl-N'-[5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]-N-methylethane-1,2-diamine](/img/structure/B7561583.png)

